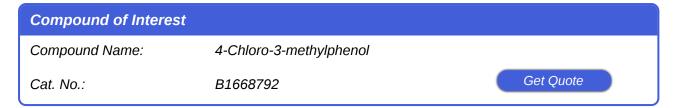


# 4-Chloro-3-methylphenol: A Comprehensive Toxicological Profile and Safety Assessment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth toxicological profile and safety assessment of **4-Chloro-3-methylphenol** (PCMC), a widely used biocide and preservative. This document synthesizes key data on its toxicity, outlines experimental methodologies for its assessment, and explores its mechanism of action.

## **Executive Summary**

**4-Chloro-3-methylphenol** exhibits a range of toxicological effects, from moderate acute toxicity to skin and eye irritation. It is a known skin sensitizer but has not shown mutagenic potential in standard assays. The data on its carcinogenicity are inconclusive. A primary mechanism of its toxicity involves the activation of ryanodine receptors, leading to disruptions in intracellular calcium homeostasis. This guide provides a detailed examination of these findings to support informed risk assessment and safe handling practices.

### **Acute Toxicity**

PCMC demonstrates moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

### **Quantitative Acute Toxicity Data**



Route of Exposure	Species	Sex	Test Guideline	Endpoint	Value (mg/kg or mg/L)	Referenc e
Oral	Rat	Male	OECD 401 (similar)	LD50	1830	[1]
Oral	Rat	Male	Not Specified	LD50	5129	[1]
Oral	Rat	Female	Not Specified	LD50	3636	[1]
Dermal	Rat	Female	OECD 402 (similar)	LD50	>2000	[1]
Inhalation (4h)	Rat	M/F	OECD 403 (similar)	LC50	>0.583 mg/L	[1]

## Experimental Protocol: Acute Oral Toxicity (LD50) in Rats

This protocol is based on general principles of acute oral toxicity testing, such as those outlined in OECD Guideline 423.[2]

Objective: To determine the median lethal dose (LD50) of **4-Chloro-3-methylphenol** following a single oral administration.

Test Animals: Young adult Wistar rats.[1]

#### Methodology:

- Animal Preparation: Animals are fasted overnight prior to dosing, with water available ad libitum.[3]
- Dose Administration: The test substance is administered by oral gavage.[1][3] A range of single doses are administered to different groups of animals.[4]



- Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as tremors, convulsions, and salivation), and changes in body weight for up to 14 days postdosing.[1][3][5]
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
   [3]
- Data Analysis: The LD50 is calculated using appropriate statistical methods.



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Acute Oral Toxicity Experimental Workflow

### Irritation and Sensitization

PCMC is corrosive to the skin and eyes and is a recognized skin sensitizer.

**Skin and Eye Irritation** 

Test	Species	Result	Test Guideline	Reference
Skin Irritation	Rabbit	Corrosive	OECD 404	[6][7][8]
Eye Irritation	Rabbit	Causes severe burns (Risk of serious damage to eyes)	OECD 405 (similar)	[1]

# Experimental Protocol: Acute Dermal Irritation in Rabbits (OECD 404)

Objective: To assess the potential of **4-Chloro-3-methylphenol** to cause skin irritation.[7]



Test Animals: Albino rabbits.[7][8]

#### Methodology:

- Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.[8]
- Test Substance Application: A dose of 0.5 g of the test substance is applied to a small area of the skin (approximately 6 cm²) under a gauze patch. The patch is secured with non-irritating tape and covered with a semi-occlusive dressing.[7][9]
- Exposure Period: The exposure period is 4 hours.[7]
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[7][8]
- Scoring: Dermal reactions are scored according to a standardized grading system.

**Skin Sensitization** 

Test	Species	Result	Test Guideline	Reference
Guinea Pig Maximization Test (GPMT)	Guinea Pig	Positive	OECD 406	[10][11][12][13]

# Experimental Protocol: Guinea Pig Maximization Test (GPMT) (OECD 406)

Objective: To determine the potential of **4-Chloro-3-methylphenol** to induce skin sensitization. [11]

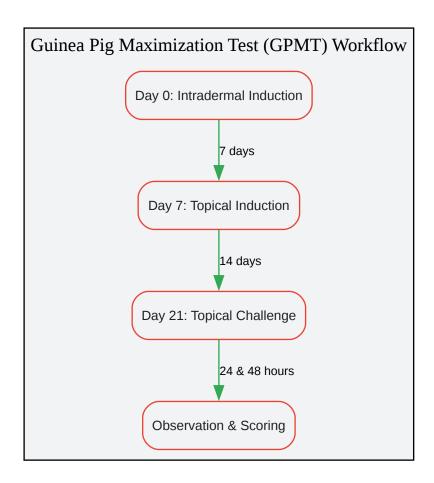
Test Animals: Young adult guinea pigs.[12]

#### Methodology:

Induction Phase:



- Day 0 (Intradermal Induction): Three pairs of intradermal injections are made in the shoulder region of the test animals. These include the test substance, Freund's Complete Adjuvant (FCA), and the test substance in FCA.[10][13]
- Day 7 (Topical Induction): The test substance is applied topically to the injection site under an occlusive patch for 48 hours.[10]
- Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals under an occlusive patch for 24 hours.[13]
- Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to control animals.[12]



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#### Guinea Pig Maximization Test Workflow

## Mutagenicity

**4-Chloro-3-methylphenol** has not demonstrated mutagenic potential in a battery of standard in vitro and in vivo assays.

Test	System	Result	Test Guideline	Reference
Ames Test (Bacterial Reverse Mutation)	S. typhimurium	Negative	OECD 471 (similar)	[1]
In vitro Mammalian Cell Gene Mutation Test	Chinese Hamster Ovary (CHO) cells	Negative	OECD 476 (similar)	[1]
In vivo Micronucleus Test	Mouse Bone Marrow	Negative	OECD 474 (similar)	[1]
Unscheduled DNA Synthesis (UDS) Assay	Rat Hepatocytes	Negative	Not Specified	[1]

## Carcinogenicity

The available data are inadequate to assess the carcinogenic potential of **4-Chloro-3-methylphenol** in humans.[14] In a chronic oral exposure study in Wistar rats, no statistically significant treatment-related effects on the incidence of neoplastic changes were reported.[1] [14]

# Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study in Rats (OECD 453)

This protocol outlines the general principles for a combined chronic toxicity and carcinogenicity study.[15]



Objective: To determine the potential chronic toxicity and carcinogenicity of a substance following long-term exposure.

Test Animals: Wistar rats.[1]

#### Methodology:

- Dose Administration: The test substance is administered in the diet at three different concentrations, along with a control group, for a period of 24 months.[1][15][16]
- In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[1] Ophthalmic examinations are performed at the beginning and at interim periods.[1]
- Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at interim sacrifices (e.g., 12 months) and at the termination of the study.[1][16]
- Pathology: A full necropsy is performed on all animals. A comprehensive histopathological examination of organs and tissues is conducted.[1][16]
- Data Analysis: The incidence and severity of neoplastic and non-neoplastic lesions are analyzed statistically.

### **Reproductive and Developmental Toxicity**

PCMC has shown developmental toxicity at high doses that also induce maternal toxicity.



Study Type	Species	Route	NOAEL (Matern al) (mg/kg/ day)	NOAEL (Develo pmental ) (mg/kg/ day)	Key Finding s	Test Guidelin e	Referen ce
Develop mental Toxicity	Rat	Gavage	30	100	Increase d early resorptio ns and decrease d fetal weight at 300 mg/kg/da y.	OECD 414	[17][18] [19][20] [21]

## Experimental Protocol: Prenatal Developmental Toxicity Study in Rats (OECD 414)

Objective: To assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[18][19]

Test Animals: Pregnant Wistar rats.

#### Methodology:

- Dose Administration: The test substance is administered daily by oral gavage from gestation day 6 to 15.
- Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.[19]
- Terminal Procedures: On gestation day 20, the dams are euthanized, and a caesarean section is performed. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[19]



• Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[19]

## **Repeated Dose Toxicity**

Subchronic and chronic oral administration of PCMC in rats resulted in decreased body weight gain and effects on organ weights.

## **Subchronic and Chronic Toxicity Data**



Duration	Species	Route	NOAEL (mg/kg/da y)	LOAEL (mg/kg/da y)	Key Effects at LOAEL	Referenc e
28-day	Rat	Gavage	200	400	Decreased body weight gain.[1]	
13-week	Rat	Diet	167 (female)	Not established	No significant treatment- related effects observed. [1]	<del>-</del>
24-month	Rat	Diet	21 (male)	103.1 (male)	Decreased absolute adrenal gland weights in males; degenerati on of seminifero us tubules at higher doses.[1] [14]	_

# **Toxicokinetics and Mechanism of Action Toxicokinetics**

Limited data specific to **4-Chloro-3-methylphenol** is available. However, cresols, in general, are known to be absorbed through the skin, respiratory tract, and digestive tract. They are metabolized in the liver and primarily excreted via the kidneys.[14]

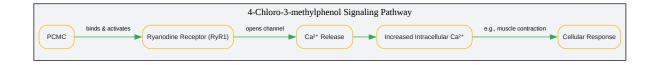


## **Mechanism of Action: Ryanodine Receptor Agonist**

**4-Chloro-3-methylphenol** is a potent agonist of the ryanodine receptor (RyR), an intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum.[22][23][24][25]

#### Signaling Pathway:

- PCMC binds to the RyR1 isoform, causing the channel to open.[23][24][25]
- This leads to a rapid release of stored calcium (Ca<sup>2+</sup>) from the sarcoplasmic reticulum into the cytoplasm.[25]
- The resulting increase in intracellular Ca<sup>2+</sup> concentration can trigger a cascade of downstream events, including muscle contraction and other cellular responses.[25]



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PCMC-Induced Ryanodine Receptor Activation

### Conclusion

**4-Chloro-3-methylphenol** presents a moderate toxicological hazard profile. It is a skin and eye irritant and a skin sensitizer, necessitating appropriate personal protective equipment during handling. While not mutagenic, the lack of conclusive carcinogenicity data warrants a cautious approach. Its primary mechanism of toxicity through the activation of ryanodine receptors highlights its potential to disrupt cellular calcium signaling. The data and protocols presented in this guide provide a comprehensive resource for professionals involved in the research, development, and safety assessment of products containing this compound.



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